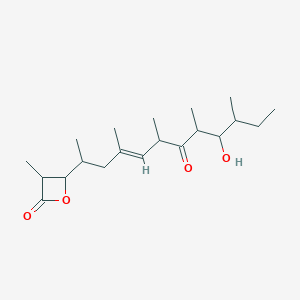

Ebelactone A

Description

3,11-Dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-6-tetradecenoic 1,3-lactone has been reported in Streptomyces with data available.

esterase inhibitor; structure given in first source

Structure

3D Structure

Properties

CAS No. |

76808-16-7 |

|---|---|

Molecular Formula |

C20H34O4 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one |

InChI |

InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+/t12-,13-,14+,15+,16+,17-,19+/m1/s1 |

InChI Key |

WOISDAHQBUYEAF-QIQXJRRPSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C[C@H](C)[C@H]1[C@@H](C(=O)O1)C)O |

Canonical SMILES |

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O |

Synonyms |

3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-6-tetradecenoic 1,3-lactone ebelactone A |

Origin of Product |

United States |

Foundational & Exploratory

Ebelactone A: A Technical Guide to its Natural Product Origin, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural product Ebelactone A, focusing on its microbial origin, biosynthetic pathway, and methods for its isolation and purification. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of microbial metabolites.

Natural Product Origin

This compound is a bioactive β-lactone natural product produced by the Gram-positive soil bacterium, Streptomyces aburaviensis.[1] The genus Streptomyces is renowned for its remarkable capacity to synthesize a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized through the repetitive condensation of small carboxylic acid units. The biosynthesis of this compound is a fascinating process that involves a Type I polyketide synthase (PKS) system.

2.1. Precursor Units for this compound Biosynthesis

The carbon skeleton of this compound is constructed from specific starter and extender units derived from primary metabolism. Isotopic labeling studies have elucidated the precise origin of each carbon atom in the this compound molecule.[2]

| Precursor Molecule | Number of Units | Function |

| Acetic Acid | 1 | Starter Unit |

| Propionic Acid | 6 | Extender Units |

2.2. Thioesterase-Independent Cyclization

A key feature of this compound biosynthesis is the formation of the characteristic β-lactone ring. This occurs through a thioesterase-independent cyclization mechanism.[3] Unlike many polyketide synthases that utilize a terminal thioesterase (TE) domain to release the final product, the this compound PKS lacks such a domain. Instead, the β-lactone ring is formed by the nucleophilic attack of a β-hydroxyl group on the carbonyl of the thioester-linked polyketide chain, leading to the release of the cyclic product directly from the PKS.[3]

Caption: Biosynthetic pathway of this compound.

Production of this compound

| Fermentation Parameter | Optimal Condition |

| Carbon Source | Glucose, Starch |

| Nitrogen Source | NH4NO3 |

| Temperature | 32°C |

| pH | 7.4 |

| Incubation Time | 5 days |

Note: These are general optimal conditions for antibiotic production by a strain of S. aburaviensis and may require further optimization for maximal this compound yield.[4]

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a culture of Streptomyces aburaviensis. This protocol is based on common methodologies for the extraction of secondary metabolites from actinomycetes.

4.1. Fermentation

-

Inoculate a suitable seed culture medium with a spore suspension or mycelial fragments of Streptomyces aburaviensis. Incubate at 28-30°C with shaking for 2-3 days.

-

Use the seed culture to inoculate a larger production medium. Incubate the production culture under optimal conditions (see table above) for 5-7 days.

4.2. Extraction

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake and the culture filtrate separately with an organic solvent such as ethyl acetate or butanol.

-

Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

4.3. Purification

-

Subject the crude extract to column chromatography on silica gel. Elute with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

Further purify the pooled fractions using high-performance liquid chromatography (HPLC), preferably with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

-

Collect the peak corresponding to this compound and confirm its identity and purity by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Caption: Experimental workflow for this compound isolation.

Mechanism of Action: Inhibition of Pancreatic Lipase

This compound is a potent inhibitor of various esterases, with a particularly strong inhibitory activity against pancreatic lipase.[1] Pancreatic lipase is a key enzyme in the digestion of dietary fats (triglycerides). By inhibiting this enzyme, this compound reduces the breakdown of triglycerides into absorbable free fatty acids and monoglycerides.

This mechanism of action leads to a decrease in the intestinal absorption of dietary fats, which has potential therapeutic applications in the management of obesity and hyperlipidemia.[1]

Caption: Mechanism of pancreatic lipase inhibition by this compound.

References

- 1. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic studies of this compound and B by 13C NMR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of this compound: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of an antifungal antibiotic by Streptomyces aburaviensis 1DA-28 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebelactone A: A Technical Guide to its Discovery, Production, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ebelactone A, a potent β-lactone enzyme inhibitor isolated from Streptomyces aburaviensis. This document details the discovery, biosynthesis, and biological characterization of this compound, offering detailed experimental protocols and structured data for scientific and drug development applications.

Introduction

This compound is a natural product belonging to the β-lactone class of compounds, known for their diverse biological activities. First isolated from the culture broth of Streptomyces aburaviensis, it has garnered significant interest due to its potent inhibitory effects on various hydrolytic enzymes, including esterases and lipases. This inhibitory action underpins its potential applications in immunology and as a tool for studying enzyme function. This guide will delve into the technical aspects of this compound, from the cultivation of the producing microorganism to its detailed biological evaluation.

Discovery and Production of this compound

Producing Microorganism

This compound is produced by the Gram-positive, filamentous bacterium Streptomyces aburaviensis. Strains of this species, such as ATCC 31860, have been utilized for the production and biosynthetic studies of this compound.[1]

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of Streptomyces aburaviensis. While specific optimal conditions can vary, a representative protocol is outlined below.

Experimental Protocol: Fermentation of Streptomyces aburaviensis

-

Inoculum Preparation:

-

Aseptically transfer a loopful of S. aburaviensis spores from a mature agar slant into a 250 mL flask containing 50 mL of a seed medium (e.g., Tryptone Soya Broth).

-

Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

-

Production Medium:

-

A common production medium for Streptomyces secondary metabolites is Starch Casein Broth, with the following composition per liter:

-

Soluble Starch: 10.0 g

-

Casein (enzymatic hydrolysate): 0.3 g

-

Potassium Nitrate (KNO₃): 2.0 g

-

Sodium Chloride (NaCl): 2.0 g

-

Dipotassium Phosphate (K₂HPO₄): 2.0 g

-

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.05 g

-

Calcium Carbonate (CaCO₃): 0.02 g

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 0.01 g

-

-

Adjust the pH of the medium to 7.0-7.2 before sterilization.

-

-

Production Fermentation:

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate the production culture in a fermenter at 28-30°C for 5-7 days.

-

Maintain aeration and agitation to ensure sufficient dissolved oxygen levels.

-

Isolation and Purification Protocol

This compound is extracted from the fermentation broth and purified using chromatographic techniques.

Experimental Protocol: Isolation and Purification of this compound

-

Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., chloroform or dichloromethane).

-

Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).

-

Elute the column with a stepwise or gradient solvent system of increasing polarity, such as n-hexane:ethyl acetate or chloroform:methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Further Purification:

-

Pool the this compound-containing fractions and concentrate.

-

If necessary, perform further purification using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of methanol or acetonitrile in water.

-

Biosynthesis of this compound

This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). Isotopic labeling studies have demonstrated that its carbon skeleton is derived from one molecule of acetic acid and six molecules of propionic acid.[2][3] A notable feature of the this compound PKS is the absence of a terminal thioesterase (TE) domain, which is typically responsible for the release and cyclization of the polyketide chain. The β-lactone ring formation is proposed to occur through the attack of a β-hydroxy group on the carbonyl moiety of the acyclic precursor while it is still attached to the PKS.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 3. Biosynthetic studies of this compound and B by 13C NMR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of this compound: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebelactone A: A Technical Guide to its Mechanism of Action as a Lipase Inhibator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebelactone A, a natural product isolated from Streptomyces aburaviensis, is a potent, irreversible inhibitor of pancreatic lipase and other serine hydrolases. Its mechanism of action is centered around a reactive β-lactone ring that forms a stable covalent bond with the catalytic serine residue within the lipase's active site. This covalent modification effectively inactivates the enzyme, preventing the hydrolysis of dietary triglycerides and subsequent absorption of fatty acids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory potency, the specifics of its interaction with the lipase active site, and detailed experimental protocols for its characterization.

Introduction

Pancreatic lipase (PL) is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into monoglycerides and free fatty acids, which are then absorbed in the small intestine. Inhibition of pancreatic lipase is a well-established therapeutic strategy for the management of obesity and hyperlipidemia. This compound and its structural analog Ebelactone B are natural β-lactone-containing compounds that have demonstrated potent inhibitory activity against pancreatic lipase[1][2]. The β-lactone moiety is a key pharmacophore responsible for the irreversible inhibition of lipases and other serine hydrolases[1]. Understanding the precise mechanism by which this compound inactivates lipase is crucial for the design and development of novel therapeutic agents targeting lipid metabolism.

Quantitative Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against pancreatic lipase, as well as other esterases. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Enzyme Target | IC50 (µg/mL) | IC50 (nM)¹ | Source |

| Pancreatic Lipase | 0.003 | ~8.86 | [3] |

| Esterase | 0.056 | ~165.4 | [3] |

| N-formylmethionine aminopeptidase | 0.08 | ~236.2 | [3] |

¹ Calculated based on a molecular weight of 338.49 g/mol for this compound.

Mechanism of Action: Covalent Modification of the Active Site

The primary mechanism of action of this compound as a lipase inhibitor involves the irreversible covalent modification of the catalytic serine residue within the enzyme's active site. This process can be broken down into the following key steps:

-

Binding to the Active Site: this compound, mimicking the structure of a natural triglyceride substrate, enters the active site of the pancreatic lipase.

-

Nucleophilic Attack: The catalytically active serine residue (Ser-152 in human pancreatic lipase) performs a nucleophilic attack on the carbonyl carbon of this compound's β-lactone ring.

-

Ring Opening and Covalent Bond Formation: This attack leads to the opening of the strained β-lactone ring and the formation of a stable ester bond between the serine hydroxyl group and the this compound molecule.

-

Enzyme Inactivation: The formation of this covalent adduct effectively and irreversibly inactivates the lipase, preventing it from binding to and hydrolyzing its natural triglyceride substrates.

This mechanism is analogous to that of other well-characterized β-lactone-containing lipase inhibitors, such as Orlistat.

Signaling Pathway of Lipase Inhibition by this compound

Caption: Covalent inhibition of pancreatic lipase by this compound.

Experimental Protocols

The following provides a generalized protocol for determining the in vitro inhibitory activity of this compound against pancreatic lipase.

Materials and Reagents

-

Porcine Pancreatic Lipase (PPL, Type II)

-

This compound

-

p-Nitrophenyl Palmitate (pNPP) as substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

96-well microplate

-

Microplate reader

Preparation of Solutions

-

Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer. The final concentration in the assay will need to be optimized.

-

Substrate Solution: Prepare a stock solution of pNPP in a suitable solvent like isopropanol.

-

Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions from the stock solution to determine the IC50 value.

Lipase Inhibition Assay Protocol

-

Assay Mixture Preparation: In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer

-

This compound solution at various concentrations (or DMSO for the control)

-

Pancreatic lipase solution

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the pNPP substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a set time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculation of Inhibition: The percentage of lipase inhibition can be calculated using the following formula:

% Inhibition = [1 - (Absorbance_sample / Absorbance_control)] * 100

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for lipase inhibition assay of this compound.

Structure-Activity Relationship

The inhibitory activity of this compound is intrinsically linked to its chemical structure. The key structural feature is the β-lactone ring. This four-membered ring is highly strained and therefore electrophilic, making it susceptible to nucleophilic attack by the active site serine of the lipase. Modification or opening of this ring would lead to a significant loss of inhibitory activity. The long alkyl side chain of this compound contributes to its lipophilicity, which likely facilitates its entry into the hydrophobic active site of the lipase.

Logical Relationship of Structure to Activity

Caption: Structure-activity relationship of this compound.

Conclusion

This compound is a highly potent, irreversible inhibitor of pancreatic lipase. Its mechanism of action, involving the covalent modification of the active site serine via its characteristic β-lactone ring, is a well-established paradigm for lipase inhibition. The quantitative data on its inhibitory potency underscore its potential as a lead compound for the development of new anti-obesity therapeutics. Further studies, including the determination of detailed kinetic parameters and the acquisition of a co-crystal structure with pancreatic lipase, would provide deeper insights into its inhibitory mechanism and facilitate the rational design of next-generation lipase inhibitors.

References

Ebelactone A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebelactone A is a natural product isolated from actinomycetes, primarily Streptomyces aburaviensis. It belongs to the β-lactone class of compounds and is a potent inhibitor of several hydrolytic enzymes, including esterases and lipases. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Physical and Chemical Properties

This compound is a white crystalline solid with the molecular formula C₂₀H₃₄O₄. Its chemical structure features a β-lactone ring, a key feature for its biological activity. A summary of its physical and chemical properties is presented in the tables below.

General Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₄ |

| Molecular Weight | 338.48 g/mol |

| CAS Number | 76808-16-7 |

| Appearance | White crystalline solid |

| Biological Source | Streptomyces aburaviensis |

Physicochemical Data for this compound

| Property | Value |

| Density | 1.011 g/cm³ |

| Boiling Point | 462.8 °C at 760 mmHg |

| Flash Point | 152.8 °C |

| LogP | 3.76870 |

| Index of Refraction | 1.483 |

Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL |

| Dimethylformamide (DMF) | 25 mg/mL |

| Ethanol | 20 mg/mL |

| Methanol | 10 mg/mL |

Mechanism of Action and Biological Activity

This compound is a well-documented inhibitor of several enzymes, including esterases, lipases, and N-formylmethionine aminopeptidase. Its inhibitory activity is attributed to the strained β-lactone ring, which can acylate a serine residue in the active site of these enzymes, leading to their irreversible inactivation.

One of the key targets of this compound is homoserine transacetylase (HTA) , an enzyme involved in the methionine biosynthesis pathway in many bacteria and fungi.[1] This pathway is essential for the survival of these microorganisms, making HTA an attractive target for the development of novel antimicrobial agents.[1]

Inhibition of Methionine Biosynthesis

The bacterial methionine biosynthesis pathway involves a series of enzymatic steps to convert aspartic acid to methionine. This compound specifically inhibits homoserine transacetylase (HTA), which catalyzes the acetylation of homoserine, a critical step in this pathway.[1]

References

Ebelactone A: A Technical Guide for Researchers

CAS Number: 76808-16-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ebelactone A, a potent, naturally derived inhibitor of esterases and lipases. This document consolidates key physicochemical data, delves into its mechanism of action, and provides detailed experimental protocols for its study. Visual diagrams are included to illustrate its molecular interactions and relevant experimental workflows.

Physicochemical Properties

This compound is a β-lactone-containing natural product isolated from Streptomyces aburaviensis.[1][2] Its unique structure is responsible for its potent inhibitory activity against a range of hydrolytic enzymes. Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 76808-16-7 | [1] |

| Molecular Formula | C₂₀H₃₄O₄ | [1] |

| Molecular Weight | 338.48 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO, DMF, and ethanol.[2] Insoluble in water. | [2] |

| Storage | Store at -20°C for long-term stability. | [3] |

| SMILES | CC--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(=O)--INVALID-LINK--C=C(C)C--INVALID-LINK--[C@@H]1OC(=O)[C@H]1C | [2] |

| InChI | InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+/t12-,13-,14+,15+,16+,17-,19+/m1/s1 | [2] |

Mechanism of Action: Covalent Inhibition of Serine Hydrolases

This compound is a potent, irreversible inhibitor of a class of enzymes known as serine hydrolases, which includes various esterases and lipases.[4][5] Its inhibitory activity stems from the strained β-lactone ring within its structure. This ring is highly susceptible to nucleophilic attack by the catalytic serine residue present in the active site of these enzymes.

The inhibition mechanism involves a covalent modification of the enzyme. The hydroxyl group of the active site serine attacks the carbonyl carbon of the β-lactone ring. This leads to the opening of the ring and the formation of a stable ester bond between this compound and the enzyme. This covalent modification effectively and irreversibly blocks the active site, thereby inactivating the enzyme.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Structural studies on this compound and B, esterase inhibitors produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for a role of the arachidonic acid cascade in affective disorders: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebelactone A: A Comprehensive Technical Overview

Ebelactone A is a natural product isolated from Streptomyces sp. that has garnered significant interest within the research and drug development communities. It is recognized as a potent inhibitor of various esterases and lipases. This technical guide provides a detailed overview of the molecular characteristics, biochemical activity, and relevant experimental insights into this compound.

Molecular Profile

This compound is a β-lactone with a complex chemical structure. Its fundamental molecular attributes are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄O₄ | [1][2][3][4] |

| Molecular Weight | 338.48 g/mol | [2][3][4] |

| 338.5 g/mol | [1] | |

| CAS Number | 76808-16-7 | [1][2] |

This compound is structurally related to Ebelactone B, another esterase inhibitor with a slightly different molecular formula (C₂₁H₃₆O₄) and molecular weight (352.5 g/mol ).[5]

Biochemical Activity and Therapeutic Potential

This compound exhibits potent inhibitory activity against a range of enzymes, including esterases, lipases, and N-formylmethionine aminopeptidases.[3][6] Its ability to inhibit these enzymes, which are often found on cell surfaces, is believed to stimulate host defense mechanisms in immune cells.[6]

The inhibitory concentrations (IC₅₀) for this compound against several key enzymes are as follows:

This broad inhibitory profile has led to its investigation as a low-toxicity antibiotic.[3] Furthermore, this compound has been shown to inhibit cutinases produced by fungal pathogens, suggesting a potential role in plant protection.[6] Research has also explored its anti-inflammatory properties and potential therapeutic applications in conditions such as cardiac and inflammatory bowel diseases.[4]

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound are crucial for reproducible research. While specific, step-by-step laboratory methods are proprietary to the conducting researchers, the general methodologies can be outlined.

In Vitro Enzyme Inhibition Assays:

To determine the IC₅₀ values of this compound against target enzymes like esterase and lipase, a common approach involves:

-

Enzyme and Substrate Preparation: A purified enzyme solution and a suitable chromogenic or fluorogenic substrate are prepared in an appropriate buffer system.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent, such as DMSO or ethanol, to create a stock solution, which is then serially diluted.[3]

-

Assay Reaction: The enzyme, substrate, and varying concentrations of this compound are combined in a microplate.

-

Data Acquisition: The rate of the enzymatic reaction is measured over time by monitoring the change in absorbance or fluorescence using a microplate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the initial investigation and characterization of this compound's biological activity.

References

- 1. This compound | C20H34O4 | CID 6436820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | Esterase inhibitor | Antibiotic |TargetMol [targetmol.com]

- 4. This compound | 76808-16-7 | IEB-4155 | Biosynth [biosynth.com]

- 5. Ebelactone B | C21H36O4 | CID 6436821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

Ebelactone A: A Technical Guide to its Inhibitory Action on Esterases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of Ebelactone A, a natural product isolated from Streptomyces aburaviensis, against various members of the esterase enzyme family. This document details its mechanism of action, summarizes key quantitative inhibitory data, outlines relevant experimental protocols, and provides visual representations of its biochemical interactions and experimental workflows.

Introduction

Ebelactones A and B are potent, naturally occurring inhibitors of esterases, with a particular emphasis on lipases.[1][2][3] These molecules possess a β-lactone ring structure, which is central to their inhibitory mechanism. Esterases are a broad class of hydrolase enzymes responsible for cleaving ester bonds, playing critical roles in lipid metabolism, neurotransmission, and drug metabolism. Key members of this family include pancreatic lipase, cholesterol esterase, and various carboxylesterases. The ability of this compound to inhibit these enzymes makes it a valuable tool for studying their physiological roles and a potential lead compound in the development of therapeutics for conditions such as obesity, hyperlipidemia, and cancer.[2][4][5]

Mechanism of Inhibition: Covalent Modification

This compound functions as an irreversible inhibitor of serine hydrolases, a large class of enzymes that includes many esterases. The inhibitory mechanism proceeds via the covalent modification of a catalytically essential serine residue within the enzyme's active site.

The core of this mechanism involves the highly reactive β-lactone ring of this compound. The hydroxyl group of the active site serine, which is typically activated by a catalytic triad (Ser-His-Asp), performs a nucleophilic attack on the carbonyl carbon of the β-lactone ring. This attack leads to the opening of the strained four-membered ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively renders the enzyme inactive, as the catalytic serine is no longer available to participate in the normal hydrolysis of its substrate.

This mechanism has been demonstrated for this compound's inhibition of homoserine transacetylase, where it was shown to covalently modify the active site Ser143.[6] This process is analogous to the mechanism of other well-known β-lactone inhibitors like Orlistat, which forms a covalent bond with the active site serine of gastric and pancreatic lipases.[7]

Figure 1. Covalent inhibition of a serine hydrolase by this compound.

Quantitative Inhibitory Data

This compound has demonstrated potent inhibitory activity against several esterases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency. The available data is summarized in the table below.

| Esterase Target | Source Organism | IC50 Value (ng/mL) | IC50 Value (µM)¹ | Reference |

| Pancreatic Lipase | Hog | 3 | ~0.0089 | [7] |

| Liver Esterase | Hog | 56 | ~0.1654 | [7] |

¹ Molar concentrations are estimated based on the molecular weight of this compound (338.49 g/mol ).

This data highlights the potent inhibition of both pancreatic lipase and a general liver esterase by this compound, with a notably higher potency against pancreatic lipase.[7]

Experimental Protocols

The determination of esterase inhibition by this compound typically involves in vitro enzyme assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor. Below are detailed methodologies for assaying the inhibition of pancreatic lipase and cholesterol esterase.

Pancreatic Lipase Inhibition Assay

This protocol is adapted from methods utilizing a chromogenic substrate, such as p-nitrophenyl butyrate (p-NPB), which releases a colored product upon hydrolysis.

Materials:

-

Porcine Pancreatic Lipase (PPL)

-

This compound

-

p-Nitrophenyl butyrate (p-NPB) as substrate

-

Tris-HCl buffer (e.g., 100 mM, pH 7.0-8.0, containing 5 mM CaCl₂)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitor

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of PPL in Tris-HCl buffer (e.g., 1 mg/mL).

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO to test a range of concentrations.

-

Prepare a substrate solution of p-NPB in a suitable solvent like dimethylformamide or acetonitrile (e.g., 10 mM).

-

-

Assay Protocol:

-

In a 96-well microplate, add a defined volume of the PPL solution to each well (e.g., 170 µL of enzyme buffer).

-

Add a small volume (e.g., 10 µL) of the this compound dilutions (or DMSO for the control) to the wells.

-

Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume (e.g., 20 µL) of the p-NPB substrate solution to all wells.

-

Immediately measure the increase in absorbance at 405 nm over time (e.g., for 20-30 minutes) using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Figure 2. General workflow for an esterase inhibition assay.

Cholesterol Esterase Inhibition Assay

This assay measures the hydrolysis of cholesterol esters, often using a coupled enzyme system to produce a detectable signal.

Materials:

-

Cholesterol Esterase (CEase)

-

This compound

-

Cholesterol linoleate or oleate (as substrate)

-

Triton X-100 and sodium cholate (for substrate emulsification)

-

Coupled enzyme system: Cholesterol Oxidase (COD) and Peroxidase (POD)

-

4-Aminoantipyrine (4-AAP) and a phenolic chromogen (e.g., phenol)

-

Potassium phosphate buffer (pH 7.0)

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~500 nm

Procedure:

-

Substrate Preparation:

-

Prepare an emulsified substrate solution by dissolving cholesterol linoleate in isopropanol, then mixing with a hot Triton X-100 solution and sodium cholate. This creates a micellar suspension.

-

-

Reaction Mixture Preparation:

-

Prepare a working solution containing the buffer, cholesterol oxidase, peroxidase, 4-AAP, and the phenolic chromogen.

-

-

Assay Protocol:

-

Pipette the working solution into cuvettes or microplate wells and equilibrate to 37°C.

-

Add the emulsified cholesterol ester substrate.

-

Add different concentrations of this compound (dissolved in DMSO) or DMSO alone (for control).

-

Initiate the reaction by adding the Cholesterol Esterase solution.

-

The CEase hydrolyzes the cholesterol ester to free cholesterol. The cholesterol is then oxidized by COD, producing hydrogen peroxide (H₂O₂). The H₂O₂ reacts with 4-AAP and the phenol, catalyzed by POD, to form a quinoneimine dye.

-

-

Measurement and Analysis:

-

Monitor the increase in absorbance at 500 nm over time.

-

Calculate the rate of dye formation, which is proportional to the CEase activity.

-

Determine the % Inhibition and IC50 value for this compound as described in the pancreatic lipase protocol.

-

Conclusion

This compound is a potent, irreversible inhibitor of various esterases, including pancreatic lipase and liver esterase. Its mechanism of action is rooted in the covalent acylation of the active site serine residue by its β-lactone functional group. This makes it an invaluable tool for chemical biology and a promising scaffold for therapeutic development. The protocols outlined in this guide provide a framework for the quantitative assessment of its inhibitory properties, enabling further research into its specificity, potency, and potential applications in medicine and biotechnology. Further studies are warranted to expand the profile of this compound against a wider range of human esterases to better understand its therapeutic potential.

References

- 1. This compound | C20H34O4 | CID 6436820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2003088975A1 - Inhibition of fatty acid synthase by beta-lactones and other compounds for inhibition of cellular proliferation - Google Patents [patents.google.com]

- 6. Ebelactones inhibit cutinases produced by fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Ebelactone A: A Potent Inhibitor of N-formylmethionine Aminopeptidases

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ebelactone A, a β-lactone-containing natural product, has emerged as a significant inhibitor of N-formylmethionine aminopeptidases (fMAPs). These enzymes play a crucial role in the post-translational modification of proteins in bacteria and are involved in inflammatory signaling in eukaryotes. This technical guide provides a comprehensive overview of this compound's inhibitory action on fMAPs, consolidating available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, immunology, and drug discovery exploring the therapeutic potential of this compound and its analogs.

Introduction

N-formylmethionine aminopeptidases (fMAPs) are a class of metalloproteases responsible for the removal of the N-terminal formylmethionine (fMet) residue from nascent polypeptide chains in bacteria. This process is a critical step in bacterial protein maturation. In eukaryotes, mitochondria, being of prokaryotic origin, also utilize N-formylmethionine for protein initiation, and fMet-containing peptides released from bacteria or damaged mitochondria act as potent chemoattractants for immune cells, initiating inflammatory responses through formyl peptide receptors (FPRs).

This compound, first isolated from Streptomyces aburaviensis, is a natural product characterized by a β-lactone ring structure. It has been shown to inhibit a range of esterases and lipases. Notably, this compound exhibits potent inhibitory activity against fMAPs, making it a valuable tool for studying the function of these enzymes and a potential lead compound for the development of novel antibacterial and anti-inflammatory agents.

Quantitative Data on fMAP Inhibition by this compound

The inhibitory potency of this compound against N-formylmethionine aminopeptidases has been quantified through the determination of its half-maximal inhibitory concentration (IC50). The available data from various sources are summarized in the table below. It is important to note the variation in reported units (µg/mL and µM), which necessitates conversion for direct comparison.

| Enzyme Target | Inhibitor | IC50 Value | Unit | Source |

| N-formylmethionine aminopeptidase | This compound | 0.08 | µg/mL | [1] |

| fMet aminopeptidase (fMet AP) | This compound | 8 | µM | [2] |

Note: The molecular weight of this compound is 338.48 g/mol . Therefore, an IC50 of 0.08 µg/mL is approximately equivalent to 0.236 µM.

Mechanism of Action

The inhibitory activity of this compound is attributed to its β-lactone moiety. This strained four-membered ring is susceptible to nucleophilic attack by a key serine residue within the active site of target enzymes, such as fMAPs. This interaction leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. This mechanism is characteristic of other β-lactone-containing enzyme inhibitors.[3][4]

Experimental Protocols

This section outlines the general methodologies for key experiments related to the study of this compound as an fMAP inhibitor.

Purification of N-formylmethionine Aminopeptidase

A detailed protocol for the purification of fMAP from biological sources is essential for in vitro inhibition studies. The following is a generalized workflow based on established methods:

N-formylmethionine Aminopeptidase Inhibition Assay

The inhibitory activity of this compound on fMAP can be determined using a colorimetric or fluorometric assay. A common approach involves a synthetic substrate that releases a chromophore or fluorophore upon cleavage by the enzyme.

Materials:

-

Purified N-formylmethionine aminopeptidase (fMAP)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)

-

Substrate: N-formyl-Met-p-nitroanilide (fM-pNA) or a similar chromogenic/fluorogenic substrate.

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of purified fMAP in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. Include a vehicle control (DMSO without inhibitor).

-

Pre-incubation: In the wells of a 96-well plate, add the fMAP solution and the different concentrations of this compound (or vehicle control). Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Reaction Initiation: Add the substrate solution to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at regular intervals for a specific duration.

-

Data Analysis: Determine the initial reaction velocity (rate of change in absorbance/fluorescence) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways Involving N-formylmethionine

N-formylmethionine-containing peptides (fMPs) are potent signaling molecules that activate the innate immune system. The inhibition of fMAP by this compound can potentially modulate these pathways by affecting the availability of fMet at the N-terminus of bacterial proteins.

The canonical signaling pathway initiated by fMPs involves their recognition by formyl peptide receptors (FPRs) on the surface of phagocytic leukocytes, such as neutrophils and macrophages. This interaction triggers a G-protein-coupled signaling cascade, leading to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are crucial for host defense against bacterial infections.

Conclusion and Future Directions

This compound stands out as a potent, covalent inhibitor of N-formylmethionine aminopeptidases. Its well-defined mechanism of action and demonstrated in vitro efficacy make it an invaluable research tool for elucidating the roles of fMAPs in both prokaryotic and eukaryotic systems. The provided experimental frameworks offer a starting point for the consistent and reproducible characterization of this compound and its analogs.

Future research should focus on several key areas. A comprehensive structure-activity relationship (SAR) study of this compound analogs would be instrumental in optimizing its potency and selectivity for different fMAP isoforms. Furthermore, detailed kinetic studies are required to determine the inhibition constants (Ki) and the rates of covalent modification. Elucidating the precise downstream consequences of fMAP inhibition by this compound in cellular and in vivo models will be critical for validating its therapeutic potential in bacterial infections and inflammatory diseases. The development of more specific and potent this compound-based inhibitors holds significant promise for novel therapeutic interventions.

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. chemscene.com [chemscene.com]

- 3. β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Ebelactone A: A Potential Modulator of Host Immune Defense - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The role of Ebelactone A in directly stimulating host immune defense is an area of ongoing investigation. This document synthesizes the current understanding of this compound's biochemical activities and extrapolates its potential immunomodulatory effects based on established immunological principles. The information presented herein is intended for research and informational purposes only and does not constitute medical advice.

Executive Summary

This compound, a β-lactone-containing natural product, is a known inhibitor of several key enzymes, including esterases and fatty acid synthase (FAS). While direct evidence of its immunostimulatory properties is limited, its established biochemical activities suggest a plausible, albeit hypothetical, role in enhancing host immune responses. This technical guide explores these potential mechanisms, focusing on two primary pathways: the inhibition of prostaglandin synthesis and the modulation of immune cell metabolism through fatty acid synthase inhibition. By disrupting immunosuppressive pathways and altering the metabolic programming of immune cells, this compound may create a more favorable environment for an effective anti-tumor or anti-pathogen immune response. This document provides a comprehensive overview of the theoretical framework, summarizes relevant (though indirect) quantitative data, details pertinent experimental protocols for investigating these hypotheses, and presents visual representations of the proposed signaling pathways.

Core Concepts: The Hypothetical Immunostimulatory Role of this compound

This compound's potential to stimulate host immune defense is predicated on its ability to inhibit two key cellular processes that are known to have profound effects on immune regulation:

-

Inhibition of Prostaglandin Synthesis: Prostaglandins, particularly Prostaglandin E2 (PGE2), are lipid mediators that play a significant role in creating an immunosuppressive microenvironment, often co-opted by tumors and pathogens to evade immune surveillance. PGE2 can suppress the function of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, and promote the generation of regulatory T cells (Tregs), which dampen immune responses. This compound, as an esterase inhibitor, may interfere with the enzymes responsible for prostaglandin synthesis. By reducing the levels of immunosuppressive prostaglandins, this compound could theoretically alleviate this suppression and promote a more robust anti-tumor or anti-pathogen immune response.

-

Inhibition of Fatty Acid Synthase (FAS): Fatty acid synthase is a critical enzyme in de novo fatty acid synthesis. Immune cells undergo significant metabolic reprogramming upon activation, and the availability of fatty acids is crucial for their proliferation, differentiation, and function. For instance, pro-inflammatory (M1) macrophages often exhibit increased fatty acid synthesis, while anti-inflammatory (M2) macrophages rely more on fatty acid oxidation. By inhibiting FAS, this compound could potentially modulate the metabolic state and polarization of macrophages and other immune cells, thereby influencing the nature and intensity of the immune response.

Quantitative Data

Direct quantitative data on the immunostimulatory effects of this compound is not currently available in the public domain. The following table summarizes the known inhibitory activities of this compound against its primary biochemical targets. Investigating the downstream effects of these inhibitory concentrations on immune cell function is a critical next step in validating the hypotheses presented in this guide.

| Target Enzyme | Organism/Cell Line | IC50 Value | Reference |

| Esterase | Porcine Liver | 0.1 µg/mL | [1] |

| Lipase | Porcine Pancreas | 0.1 µg/mL | [1] |

Note: The IC50 values above represent the concentration of this compound required to inhibit 50% of the enzyme's activity. These values provide a starting point for designing experiments to assess the immunological consequences of this inhibition.

Experimental Protocols

To investigate the hypothetical immunostimulatory role of this compound, a series of in vitro experiments can be conducted. Below are detailed protocols for key assays.

In Vitro Macrophage Activation and Polarization Assay

This protocol details the methodology to assess the effect of this compound on macrophage activation and polarization.

4.1.1 Materials:

-

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).

-

Recombinant murine M-CSF (for BMDM differentiation).

-

LPS (lipopolysaccharide) for M1 polarization.

-

IL-4 and IL-13 for M2 polarization.

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

96-well cell culture plates.

-

Flow cytometry antibodies (e.g., anti-CD80, anti-CD86 for M1; anti-CD206 for M2).

-

ELISA kits for cytokine quantification (e.g., TNF-α, IL-6, IL-12 for M1; IL-10 for M2).

4.1.2 Procedure:

-

Macrophage Differentiation (for BMDMs):

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in complete RPMI-1640 supplemented with M-CSF (e.g., 20 ng/mL) for 7 days to differentiate them into macrophages. Change the medium every 3 days.[2]

-

-

Cell Seeding:

-

Seed the differentiated BMDMs or RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[3]

-

-

Treatment and Polarization:

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).

-

To induce M1 polarization, add LPS (100 ng/mL) to the wells.[4]

-

To induce M2 polarization, add IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the wells.[2]

-

Incubate the plates for 24-48 hours.

-

-

Analysis:

-

Cytokine Quantification: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, IL-12, and IL-10 using ELISA kits according to the manufacturer's instructions.[5][6][7]

-

Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against M1 and M2 surface markers. Analyze the stained cells using a flow cytometer to determine the percentage of M1 and M2 polarized macrophages.

-

T Cell Proliferation Assay (CFSE Dilution)

This protocol describes how to measure the effect of this compound on T cell proliferation using the CFSE dilution method.[8][9][10][11][12]

4.2.1 Materials:

-

Splenocytes or purified T cells from mice.

-

Complete RPMI-1640 medium.

-

Carboxyfluorescein succinimidyl ester (CFSE).

-

T cell mitogen (e.g., Concanavalin A [ConA] or anti-CD3/CD28 beads).

-

This compound.

-

96-well cell culture plates.

-

Flow cytometer.

4.2.2 Procedure:

-

Cell Preparation and Staining:

-

Isolate splenocytes from a mouse spleen.

-

Resuspend the cells at 1 x 10^6 cells/mL in PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.[10]

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells twice with complete RPMI-1640 medium.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.

-

Seed the cells into 96-well plates at 2 x 10^5 cells/well.

-

Add various concentrations of this compound.

-

Stimulate the cells with ConA (2.5 µg/mL) or anti-CD3/CD28 beads.

-

Incubate for 72 hours.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and analyze them on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter.

-

Measure the CFSE fluorescence in the gated population. Proliferating cells will show a stepwise reduction in CFSE intensity.

-

Cytokine Quantification by ELISA

This is a general protocol for measuring cytokine concentrations in cell culture supernatants.[5][6][7][13][14]

4.3.1 Materials:

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.

-

Cell culture supernatants (from macrophage or T cell assays).

-

Recombinant cytokine standard.

-

Biotinylated detection antibody specific for the cytokine.

-

Streptavidin-HRP conjugate.

-

TMB substrate solution.

-

Stop solution (e.g., 2N H2SO4).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Plate reader.

4.3.2 Procedure:

-

Plate Preparation:

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate.

-

Incubate for 2 hours at room temperature.

-

-

Washing:

-

Wash the plate four times with wash buffer.

-

-

Detection Antibody:

-

Add 100 µL of the biotinylated detection antibody to each well.

-

Incubate for 2 hours at room temperature.

-

-

Washing:

-

Wash the plate four times with wash buffer.

-

-

Streptavidin-HRP:

-

Add 100 µL of streptavidin-HRP conjugate to each well.

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Washing:

-

Wash the plate four times with wash buffer.

-

-

Substrate Development:

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Stopping the Reaction:

-

Add 50 µL of stop solution to each well.

-

-

Reading the Plate:

-

Read the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of the cytokine in the samples.

-

Visualization of Proposed Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothetical signaling pathways and experimental workflows described in this guide.

Caption: Hypothetical pathway of this compound-mediated immune stimulation via prostaglandin synthesis inhibition.

Caption: Proposed mechanism of this compound's effect on macrophage polarization through FAS inhibition.

Caption: General experimental workflow for investigating the immunomodulatory effects of this compound.

Conclusion and Future Directions

While direct evidence remains to be elucidated, the known biochemical activities of this compound as an inhibitor of prostaglandin synthesis and fatty acid synthase provide a strong rationale for its investigation as a potential stimulator of host immune defense. The hypothetical mechanisms outlined in this guide suggest that this compound could shift the balance from an immunosuppressive to an immunostimulatory microenvironment.

Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. Key areas of investigation include:

-

Direct assessment of this compound on immune cell function: Quantifying the effects of this compound on the proliferation, activation, and effector functions of various immune cell subsets.

-

In vivo studies: Evaluating the impact of this compound on tumor growth and pathogen clearance in animal models, and correlating these outcomes with changes in the immune landscape.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its potential immunomodulatory effects.

A thorough understanding of this compound's immunological properties could pave the way for its development as a novel immunomodulatory agent for the treatment of cancer and infectious diseases.

References

- 1. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. h-h-c.com [h-h-c.com]

- 7. biomatik.com [biomatik.com]

- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. youtube.com [youtube.com]

- 12. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. bdbiosciences.com [bdbiosciences.com]

Ebelactone A function as a plant-protective agent against fungi

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Ebelactone A, a natural β-lactone produced by actinomycetes, demonstrates significant potential as a plant-protective agent against fungal pathogens. Its efficacy stems from a dual-action mechanism: the direct inhibition of crucial fungal enzymes and the potential to elicit plant defense responses. This guide provides an in-depth technical overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Direct Antifungal Activity: Inhibition of Fungal Cutinases

This compound is a potent inhibitor of esterases, including cutinases produced by fungal plant pathogens. Cutinases are critical virulence factors for many fungi, as they break down the protective cutin layer of plants, facilitating penetration and infection. By inhibiting these enzymes, this compound effectively disrupts the initial stages of fungal invasion.

Quantitative Data on Cutinase Inhibition

The inhibitory activity of this compound has been quantified against the cutinases of several fungal pathogens. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Fungal Species | Target Enzyme | This compound IC50 (µg/ml) | Ebelactone B IC50 (µg/ml) |

| Venturia inaequalis | Cutinase | 0.2 | 3.0 |

| Rhizoctonia solani | Cutinase | 0.3 | 0.8 |

| Porcine Liver | Esterase | 0.04 | 0.01 |

| Porcine Pancreas | Lipase | 0.02 | 0.005 |

| [Source: Journal of Antibiotics, 1990.[1]] |

Experimental Protocol: In Vitro Cutinase Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound against fungal cutinases.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of fungal cutinase.

Materials:

-

Purified fungal cutinase

-

This compound stock solution (in ethanol)

-

p-Nitrophenyl butyrate (PNB) substrate

-

Phosphate buffer (0.2 M, pH 8.0) containing 0.2% Triton X-100

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 2.8 ml of phosphate buffer and 0.03 ml of the this compound solution at various concentrations (or ethanol as a control).

-

Add 0.03 ml of the purified cutinase enzyme preparation to the mixture.

-

Incubate the mixture for 5 minutes at 20°C.

-

Initiate the enzymatic reaction by adding 0.1 ml of 10 mM PNB.

-

Monitor the hydrolysis of PNB by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity.[1]

Workflow for In Vitro Cutinase Inhibition Assay

Caption: Workflow of the in vitro cutinase inhibition assay.

Potential for Inducing Plant Defense Responses

Beyond its direct antifungal properties, the inhibition of cutinases by this compound may also trigger the plant's own defense mechanisms. The breakdown products of the plant cuticle, released by fungal enzymes, can act as signals that alert the plant to an ongoing attack. By modulating the activity of cutinases, this compound could indirectly influence the release of these signaling molecules, potentially leading to the activation of induced systemic resistance (ISR) or systemic acquired resistance (SAR).

Systemic Acquired Resistance (SAR) Pathway

SAR is a broad-spectrum resistance that is activated throughout the plant following a localized pathogen attack. It is typically mediated by salicylic acid (SA).

Caption: Simplified overview of the Salicylic Acid (SA)-mediated SAR pathway.

Induced Systemic Resistance (ISR) Pathway

ISR is another form of broad-spectrum resistance that is often activated by beneficial microbes. This pathway is typically dependent on the plant hormones jasmonic acid (JA) and ethylene (ET).

Caption: Simplified overview of the Jasmonic Acid (JA) and Ethylene (ET)-mediated ISR pathway.

While direct evidence linking this compound to the activation of these pathways is still emerging, its interaction with a key aspect of the plant-pathogen interface makes it a compelling candidate for further investigation as a plant defense elicitor.

Experimental Protocol: Testing for Induced Systemic Resistance

This protocol describes a general method to assess whether a compound like this compound can induce systemic resistance in plants.

Objective: To determine if pre-treatment with this compound enhances a plant's resistance to a subsequent pathogen challenge in a systemic manner.

Materials:

-

Test plants (e.g., Arabidopsis thaliana, tomato)

-

This compound solution

-

Pathogen suspension (e.g., fungal spores or bacterial cells)

-

Control solution (e.g., water or a mild solvent)

-

Growth chambers or greenhouse

Procedure:

-

Induction: Treat a lower leaf (or roots) of the test plants with the this compound solution. Treat a control group of plants with the control solution.

-

Incubation: Allow a period of several days for the potential systemic signal to travel throughout the plant.

-

Challenge: Inoculate an upper, untreated leaf of both the this compound-treated and control plants with the pathogen suspension.

-

Disease Assessment: After an appropriate incubation period for the pathogen, assess the level of disease on the challenged leaves. This can be done by measuring lesion size, counting the number of lesions, or quantifying pathogen biomass (e.g., through qPCR).

-

Data Analysis: Compare the disease severity between the this compound-treated and control plants. A significant reduction in disease in the treated plants indicates the induction of systemic resistance.

Logical Workflow for Induced Resistance Experiment

Caption: Logical workflow of an experiment to test for induced systemic resistance.

Future Directions

Further research is warranted to fully elucidate the role of this compound as a plant-protective agent. Key areas for future investigation include:

-

In vivo efficacy studies: Quantifying the disease-reducing effects of this compound on a wider range of plant-pathogen systems under greenhouse and field conditions.

-

Gene expression analysis: Investigating the impact of this compound treatment on the expression of plant defense-related genes, such as pathogenesis-related (PR) proteins, to confirm the induction of SAR or ISR.

-

Mechanism of action studies: Delving deeper into the molecular interactions between this compound, fungal cutinases, and the plant's signaling machinery.

The dual-action potential of this compound as both a direct antifungal and a potential elicitor of plant defenses makes it a promising candidate for the development of novel, sustainable strategies for crop protection.

References

Methodological & Application

Application Notes and Protocols: Ebelactone A Lipase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebelactones are natural products isolated from Streptomyces aburaviensis that act as potent, irreversible inhibitors of various lipases and esterases.[1][2] Specifically, Ebelactone A and B have demonstrated significant inhibitory activity against pancreatic lipase, a key enzyme responsible for the digestion of dietary triglycerides.[1][3] The inhibition of pancreatic lipase is a clinically validated strategy for the treatment of obesity, as it reduces the absorption of dietary fats.[3] Orlistat, a derivative of the natural β-lactone lipstatin, is a well-known lipase inhibitor that functions through a similar mechanism.[3] This document provides detailed protocols for assessing the inhibitory activity of this compound against lipases using both colorimetric and fluorescent methods.

Mechanism of Inhibition

This compound, a β-lactone-containing metabolite, functions as an irreversible inhibitor of lipases.[3] The inhibitory mechanism involves the formation of a stable covalent bond with the catalytically active serine residue within the lipase's active site.[3][4] The β-lactone ring of this compound is highly reactive and undergoes nucleophilic attack by the hydroxyl group of the active site serine. This reaction results in the opening of the β-lactone ring and the formation of a stable ester linkage between this compound and the lipase, thereby rendering the enzyme inactive.[3]

Data Presentation

The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound and B against different enzymes.

| Compound | Enzyme | Substrate | IC50 | Reference |

| This compound | Hog Pancreatic Lipase | Not Specified | 3 ng/mL (~5.3 nM) | [3] |

| Liver Esterase | Not Specified | 56 ng/mL (~98.8 nM) | [3] | |

| Ebelactone B | Hog Pancreatic Lipase | Not Specified | 0.8 ng/mL (~1.4 nM) | [3] |

| Liver Esterase | Not Specified | 0.35 ng/mL (~0.6 nM) | [3] |

Experimental Protocols

Two common methods for assaying lipase inhibition are presented below: a colorimetric assay using p-nitrophenyl butyrate (pNPB) and a fluorescent assay using 4-methylumbelliferyl oleate (4-MUO).

Experimental Workflow Overview

Protocol 1: Colorimetric Lipase Inhibition Assay using p-Nitrophenyl Butyrate (pNPB)

This protocol is adapted from general colorimetric lipase assay procedures.

1. Materials and Reagents

-

Porcine Pancreatic Lipase (PPL, Type II)

-

This compound

-

p-Nitrophenyl butyrate (pNPB)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 5 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

2. Reagent Preparation

-

Lipase Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 15-20 minutes.

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in DMSO to achieve a range of desired final assay concentrations.

-

Substrate Solution: Prepare a stock solution of pNPB in acetonitrile or isopropanol (e.g., 20 mM). Immediately before use, dilute the stock in the assay buffer to the desired final concentration (e.g., 0.5 mM).

3. Assay Procedure

-

Add 20 µL of Tris-HCl buffer to the blank wells.

-

Add 20 µL of the appropriate this compound working solution to the inhibitor wells. For the control (uninhibited) wells, add 20 µL of DMSO.

-

Add 160 µL of the lipase solution to all wells except the blanks.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow for the interaction between this compound and the lipase.

-

Initiate the reaction by adding 20 µL of the pNPB substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 15 minutes) and then measure the final absorbance.

4. Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Fluorescent Lipase Inhibition Assay using 4-Methylumbelliferyl Oleate (4-MUO)

This protocol is based on a sensitive fluorometric assay for lipase activity.

1. Materials and Reagents

-

Porcine Pancreatic Lipase (PPL, Type II)

-

This compound

-

4-Methylumbelliferyl oleate (4-MUO)

-

Tris-HCl buffer (e.g., 13 mM Tris, 150 mM NaCl, 1.3 mM CaCl2, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

2. Reagent Preparation

-

Lipase Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer. The final concentration should be optimized for the assay.

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in DMSO.

-

Substrate Solution: Prepare a stock solution of 4-MUO in DMSO or a suitable solvent. Dilute this stock in the assay buffer to the desired final concentration (e.g., 0.1 mM) just before use.[5]

3. Assay Procedure

-

In a 96-well black microplate, add 25 µL of the appropriate this compound working solution to the inhibitor wells. Add 25 µL of DMSO to the control wells.

-

Add 25 µL of the lipase solution to all wells.[5]

-

Pre-incubate the plate at 25°C for 20 minutes.[5]

-

Initiate the reaction by adding 50 µL of the 4-MUO substrate solution to each well.[5]

-

Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) immediately and then kinetically over 20-30 minutes at 25°C.[5] Alternatively, after a fixed incubation time, the reaction can be stopped by adding 100 µL of 0.1 M sodium citrate buffer (pH 4.2), and the final fluorescence can be read.[5]

4. Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve (ΔRFU/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

References

- 1. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ebelactone, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. Flavonoids as Potential Modulators of Pancreatic Lipase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Ebelactone A: A Tool for Interrogating Fatty Acid Metabolism

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ebelactone A is a natural product derived from Streptomyces aburaviensis that has emerged as a valuable tool for studying lipid metabolism.[1] Structurally, it possesses a β-lactone moiety, a feature common to other microbial metabolites that inhibit lipases.[2][3] this compound exhibits potent inhibitory activity against various esterases and lipases, making it a useful chemical probe to investigate the roles of these enzymes in cellular processes, particularly fatty acid metabolism.[4][5] Its ability to modulate the activity of key enzymes in lipid pathways provides a means to dissect complex metabolic networks and identify potential therapeutic targets for diseases characterized by dysregulated lipid metabolism, such as cancer and metabolic syndrome.

Mechanism of Action

This compound functions as an inhibitor of a range of esterases and lipases.[4][5] Lipases are critical enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. By inhibiting these enzymes, this compound can effectively block the release of fatty acids from stored triglycerides, thereby impacting downstream metabolic pathways that rely on a supply of free fatty acids. This includes processes such as fatty acid oxidation for energy production and the synthesis of signaling lipids.

Quantitative Data

The inhibitory potency of this compound against key enzymes involved in lipid metabolism has been quantified, providing researchers with essential data for experimental design.

| Enzyme Target | Source | IC50 | Reference |

| Hog Pancreatic Lipase | Hog Pancreas | 3 ng/mL | [6] |

| Liver Esterase | Porcine Liver | 56 ng/mL | [6] |

| Esterase | - | 56 µM | [4] |

| Lipase | - | 3 µM | [4] |

| fMet aminopeptidase | - | 8 µM | [4] |

| PNBase | - | 7.5 µM | [4] |

Note: IC50 values can vary depending on the assay conditions and enzyme source. Researchers should consider these values as a starting point for determining the optimal concentration for their specific experimental system.

Experimental Protocols

Here, we provide detailed protocols for utilizing this compound to study its effects on fatty acid uptake and lipid droplet formation in cultured cells.

Protocol 1: Inhibition of Fatty Acid Uptake

This protocol describes a cell-based assay to assess the effect of this compound on the uptake of long-chain fatty acids using a fluorescent fatty acid analog.

Materials:

-

Cells of interest (e.g., cancer cell line, adipocytes)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (stock solution in a suitable solvent like DMSO)

-